molecular formula C16H12N4OS B14953144 2-(2-Methoxyphenyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(2-Methoxyphenyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B14953144
M. Wt: 308.4 g/mol
InChI Key: AORIFUZYOHYKLO-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications. The structure of this compound includes a triazole ring fused with a pyrimidine ring, along with methoxyphenyl and thienyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method provides excellent yields and is straightforward to implement.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts when necessary.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can introduce new functional groups into the molecule, leading to a variety of substituted triazolopyrimidines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biological pathways. For example, it has been shown to interact with microtubules, disrupting their function and leading to cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyphenyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxyphenyl and thienyl groups enhances its potential for diverse applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H12N4OS

Molecular Weight

308.4 g/mol

IUPAC Name

2-(2-methoxyphenyl)-7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H12N4OS/c1-21-13-6-3-2-5-11(13)15-18-16-17-9-8-12(20(16)19-15)14-7-4-10-22-14/h2-10H,1H3

InChI Key

AORIFUZYOHYKLO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN3C(=CC=NC3=N2)C4=CC=CS4

Origin of Product

United States

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